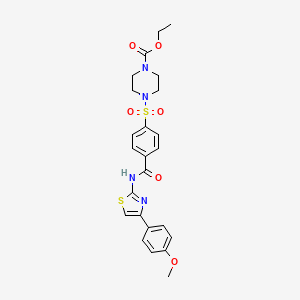

Ethyl-4-((4-((4-(4-Methoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazin-1-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-((4-((4-(4-methoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C24H26N4O6S2 and its molecular weight is 530.61. The purity is usually 95%.

BenchChem offers high-quality Ethyl 4-((4-((4-(4-methoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-((4-((4-(4-methoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Anwendungsfall: Forscher könnten Antikörper gegen diese Verbindung für diagnostische Tests oder gezielte Therapien entwickeln .

- Anwendungsfall: Die Untersuchung seiner Rolle in den isoelektrischen Profilen von rekombinantem und natürlichem Erythropoietin (EPO) im Urin kann die Anti-Doping-Maßnahmen unterstützen .

Entwicklung von Antikörpern

Anti-Doping-Analyse

Anpassung an den Klimawandel

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting on a variety of targets .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of biochemical pathways, leading to downstream effects .

Pharmacokinetics

Thiazole derivatives are known to have diverse pharmacokinetic properties .

Result of Action

Thiazole derivatives have been found to have a variety of effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action of thiazole derivatives .

Biologische Aktivität

Ethyl 4-((4-((4-(4-methoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anticonvulsant effects. This article delves into the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis

The synthesis of Ethyl 4-((4-((4-(4-methoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves several key steps:

- Formation of Thiazole Derivative : The thiazole moiety is synthesized through the reaction of appropriate thioketones with amines.

- Piperazine Coupling : The piperazine ring is introduced via coupling reactions with sulfonamides or sulfonic acids.

- Carbamoylation : The compound is then carbamoylated to introduce the carbamoyl group.

- Esterification : Finally, ethyl ester formation occurs to yield the target compound.

Antitumor Activity

Research indicates that compounds containing thiazole and piperazine moieties exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Ethyl 4-((4-(4-methoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonamide | MCF-7 (breast cancer) | 1.98 ± 1.22 | Apoptosis induction |

| Ethyl 4-(N-(thiazol-2-yl)-benzenesulfonamide) | HT-29 (colon cancer) | 1.61 ± 1.92 | Cell cycle arrest |

The presence of electron-donating groups, such as methoxy on the phenyl ring, enhances the cytotoxic activity by improving solubility and bioavailability.

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been documented in various studies. For example, certain thiazole-based compounds have demonstrated effectiveness in animal models of epilepsy, showing a reduction in seizure frequency and severity.

| Compound | Model | ED50 (mg/kg) | Effect |

|---|---|---|---|

| Ethyl 4-(N-(thiazol-2-yl)-benzenesulfonamide) | PTZ-induced seizures | 30.5 | Significant seizure reduction |

| Thiazole-piperazine conjugate | MES model | 25.0 | Complete protection |

The anticonvulsant effect is believed to result from modulation of neurotransmitter systems, particularly GABAergic pathways.

Structure-Activity Relationship (SAR)

The biological activity of Ethyl 4-((4-((4-(4-methoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate can be attributed to several structural features:

- Thiazole Ring : Essential for anticancer activity; modifications can enhance potency.

- Piperazine Linker : Provides flexibility and may influence binding affinity to biological targets.

- Methoxy Substitution : Increases lipophilicity and enhances cellular uptake.

Case Studies

A recent study evaluated a series of thiazole-piperazine derivatives for their anticancer properties against various cell lines, highlighting the importance of substituent variations on biological activity. The results indicated that compounds with methoxy substitutions exhibited enhanced activity compared to their unsubstituted counterparts.

Additionally, another investigation focused on the anticonvulsant efficacy of these derivatives in animal models, confirming their potential as therapeutic agents for epilepsy management.

Eigenschaften

IUPAC Name |

ethyl 4-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O6S2/c1-3-34-24(30)27-12-14-28(15-13-27)36(31,32)20-10-6-18(7-11-20)22(29)26-23-25-21(16-35-23)17-4-8-19(33-2)9-5-17/h4-11,16H,3,12-15H2,1-2H3,(H,25,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPUBEOYHCPZBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.